molecular formula C6H9FN2O2S B2416358 1-Propan-2-ylimidazole-2-sulfonyl fluoride CAS No. 2091165-48-7

1-Propan-2-ylimidazole-2-sulfonyl fluoride

Cat. No.: B2416358
CAS No.: 2091165-48-7
M. Wt: 192.21
InChI Key: NLBBSGRRJBIINE-UHFFFAOYSA-N
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Description

1-Propan-2-ylimidazole-2-sulfonyl fluoride is a chemical compound that has garnered attention in various fields of research and industry It is a sulfonamide derivative, known for its potential applications in scientific experiments and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propan-2-ylimidazole-2-sulfonyl fluoride typically involves the reaction of 1-propan-2-ylimidazole with a sulfonyl fluoride reagent. One common method includes the following steps:

    Starting Material Preparation: 1-Propan-2-ylimidazole is prepared through the alkylation of imidazole with isopropyl bromide.

    Sulfonylation Reaction: The prepared 1-Propan-2-ylimidazole is then reacted with a sulfonyl fluoride reagent, such as sulfuryl fluoride (SO2F2), under controlled conditions. This reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Propan-2-ylimidazole-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of the corresponding sulfonic acid and fluoride ion.

    Oxidation and Reduction: While less common, the imidazole ring can participate in oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Bases: Triethylamine and pyridine are often used to facilitate reactions involving the sulfonyl fluoride group.

    Solvents: Organic solvents like dichloromethane, acetonitrile, and tetrahydrofuran are typically used to dissolve the reactants and control the reaction environment.

Major Products

    Sulfonamides: Formed by the substitution of the sulfonyl fluoride group with amines.

    Sulfonates: Result from the reaction with alcohols or thiols.

    Sulfonic Acids: Produced through hydrolysis of the sulfonyl fluoride group.

Scientific Research Applications

1-Propan-2-ylimidazole-2-sulfonyl fluoride has a wide range of applications in scientific research:

    Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Investigated for its potential as a pharmacological agent, especially in the development of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, where its reactivity can be harnessed for various applications.

Mechanism of Action

The mechanism by which 1-Propan-2-ylimidazole-2-sulfonyl fluoride exerts its effects is primarily through the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, effectively modifying the target molecule’s structure and function. In biological systems, this mechanism is often exploited to inhibit enzymes by covalently modifying active site residues.

Comparison with Similar Compounds

Similar Compounds

    1-Propan-2-ylimidazole-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.

    1-Propan-2-ylimidazole-2-sulfonic acid: Contains a sulfonic acid group, resulting from the hydrolysis of the sulfonyl fluoride group.

    1-Propan-2-ylimidazole-2-sulfonyl chloride: Features a sulfonyl chloride group, which can also undergo substitution reactions.

Uniqueness

1-Propan-2-ylimidazole-2-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which provides distinct reactivity compared to sulfonamides and sulfonic acids

Properties

IUPAC Name

1-propan-2-ylimidazole-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2O2S/c1-5(2)9-4-3-8-6(9)12(7,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBBSGRRJBIINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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